2-(3-Phenylphenyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWCUFTYSKCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802593-25-5 | |
| Record name | 2-(3-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 3 Phenylphenyl Ethan 1 Amine Derivatives
Analysis of Aromatic Substitution Patterns and Their Influence on Biological Efficacy
The biological activity of 2-(3-phenylphenyl)ethan-1-amine derivatives can be significantly modulated by the introduction of various substituents on the aromatic rings and modifications to the ethylamine (B1201723) side chain. These changes can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Positional and Electronic Effects of Substituents on the Phenyl Rings
The substitution pattern on the biphenyl (B1667301) core is a critical determinant of biological activity. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of substituents can drastically alter the affinity and efficacy of these compounds.
Research on related phenethylamine (B48288) derivatives has shown that the introduction of substituents on the phenyl ring can have a profound impact on their interaction with receptors like the 5-hydroxytryptamine type 2A (5-HT2A) receptor. For instance, in a study of phenethylamine derivatives, the placement of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone was found to have a positive effect on binding affinity. biomolther.orgnih.gov This suggests that for this compound derivatives, substitution at the 4'-position of the terminal phenyl ring could be a key area for modification to enhance biological activity.
Furthermore, studies on O-biphenyl-3-yl carbamates, which share the biphenyl scaffold, have highlighted the importance of substituents for modulating properties like brain penetrance. The strategic placement of polar groups like carbamoyl (B1232498) and hydroxyl moieties on the biphenyl rings was instrumental in creating peripherally restricted inhibitors of fatty acid amide hydrolase (FAAH). nih.gov This indicates that for this compound, adding polar substituents could be a strategy to control its distribution in the body.
| Substitution Site | Substituent Type | Observed/Predicted Effect on Biological Activity | Rationale | Reference |
| Terminal Phenyl Ring (para-position) | Alkyl, Halogen | Potential for increased binding affinity. | Favorable steric and electronic interactions in the receptor binding pocket. | biomolther.orgnih.gov |
| Biphenyl Rings | Polar groups (e.g., -OH, -CONH2) | Can modulate pharmacokinetic properties, such as restricting CNS penetration. | Increases polarity, affecting membrane permeability and interaction with transporters. | nih.gov |
| Biphenyl Rings | Electron-withdrawing groups | May alter receptor interaction by modifying the electronic landscape. | Changes in charge distribution can affect electrostatic and hydrogen bonding interactions. | researchgate.net |
| Biphenyl Rings | Electron-donating groups | Could enhance binding through increased π-π interactions. | Increases the electron density of the aromatic rings. | researchgate.net |
Impact of Structural Modifications on the Ethanamine Backbone
Modifications to the two-carbon linker and the terminal amine group of the this compound scaffold are fundamental to altering its pharmacological profile. These changes can affect the molecule's flexibility, basicity, and ability to form key interactions with a biological target.
In broader studies of phenethylamines, the nature of the substituent on the nitrogen atom is a key determinant of activity. For example, in the context of 5-HT2A receptor ligands, the groups attached to the nitrogen atom of the ethylamine backbone exerted varied influences on binding affinity. nih.gov The synthesis of amide, sulfonamide, and urea (B33335) derivatives at the terminal nitrogen of related piperidine (B6355638) compounds demonstrated that even significant changes in basicity and structure can maintain selectivity for a target receptor. nih.gov This suggests that converting the primary amine of this compound to various amides or sulfonamides could be a viable strategy for fine-tuning its biological activity.
The length and rigidity of the ethylamine chain are also important. While the two-carbon chain is a common motif in many neurotransmitters, altering its length or introducing conformational constraints can provide valuable SAR insights. For instance, incorporating the ethanamine backbone into a ring system, such as in the case of ketamine esters, can lead to compounds with different pharmacological properties. mdpi.com
| Modification | Example | Potential Impact on Biological Properties | Rationale | Reference |
| N-Substitution | Alkylation, Acylation | Alters basicity, lipophilicity, and hydrogen bonding capacity. | Can introduce new interactions with the receptor or change pharmacokinetic properties. | nih.govnih.gov |
| Conversion to Amide/Sulfonamide | -NH-C(O)R, -NH-S(O)2R | Reduces basicity, introduces hydrogen bond acceptors. | Can change the electrostatic potential and interaction profile with the target. | nih.gov |
| Chain Rigidity | Incorporation into a ring system | Restricts conformational freedom. | Can lock the molecule into a bioactive conformation, increasing potency and selectivity. | mdpi.com |
Conformational Analysis and Molecular Flexibility in Biological Recognition Processes
The ability of this compound derivatives to adopt specific three-dimensional conformations is crucial for their interaction with biological macromolecules. The molecule's flexibility, primarily arising from the rotation around the bond connecting the two phenyl rings and the single bonds of the ethanamine side chain, allows it to adapt its shape to fit into a binding site.
Conformational analysis of phenethylamine-type compounds has shown that the relative orientation of the amine group and the aromatic ring is a key factor in their biological activity. researchgate.net The presence of the biphenyl system in this compound introduces an additional degree of freedom: the torsional angle between the two phenyl rings. The planarity of the biphenyl system can be influenced by the presence of substituents, especially at the ortho positions, which can create steric hindrance and force the rings to twist relative to each other. mdpi.com
This molecular flexibility is a double-edged sword. While it allows for an induced fit to the receptor, a highly flexible molecule has a higher entropic penalty upon binding, which can decrease affinity. Therefore, understanding the preferred conformations of these derivatives in solution and in the bound state is essential for rational drug design. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the predominant conformations in solution. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Scaffolds
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, a pharmacophore model would typically consist of several key features:
Two Aromatic Rings (R): These can engage in hydrophobic and π-π stacking interactions within the receptor binding pocket.
A Hydrogen Bond Donor (D) or Positive Ionizable (P) feature: The primary amine group can act as a hydrogen bond donor or, in its protonated state at physiological pH, form a salt bridge with an acidic residue in the receptor.
The process of generating a pharmacophore model involves aligning a set of active molecules and identifying the common features that are responsible for their biological activity. nih.govnih.gov Once a model is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features. Furthermore, these models can be used to guide the design of new derivatives of this compound with improved potency and selectivity.
Computational Chemistry and Theoretical Studies for SAR Elucidation
Computational chemistry provides invaluable tools for understanding the SAR of this compound derivatives at a molecular level. These methods can be used to calculate a wide range of molecular properties that are difficult or impossible to measure experimentally.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) Analysis)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. nih.gov For this compound derivatives, DFT calculations can provide insights into:
Optimized Molecular Geometry: Determining the most stable three-dimensional structure of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecular surface to identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). This is crucial for understanding potential non-covalent interactions with a receptor. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netmdpi.com
| Computational Method | Calculated Property | Relevance to SAR/SPR | Reference |
| DFT | Optimized Geometry | Predicts the lowest energy conformation of the molecule. | researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies regions for electrostatic and hydrogen bonding interactions. | nih.gov |
| DFT | HOMO/LUMO Energies | Provides insights into the molecule's reactivity and charge transfer capabilities. | researchgate.netmdpi.com |
| DFT | Bond Lengths and Angles | Quantifies the structural parameters of the molecule. | researchgate.net |
By correlating these calculated properties with the experimentally observed biological activities of a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. nih.gov
Focused Scientific Review of this compound and its Derivatives Remains Unexplored
A comprehensive review of scientific literature reveals a significant gap in the focused study of the chemical compound this compound and its derivatives. Despite the importance of structure-activity relationship (SAR) and structure-property relationship (SPR) investigations in modern drug discovery and materials science, specific research detailing these aspects for this particular molecule is not publicly available.
Similarly, there is a notable absence of published research on the molecular docking and dynamics simulations of this compound derivatives. These computational techniques are crucial for predicting how a molecule might interact with biological targets, a fundamental step in rational drug design. The lack of such studies indicates that the potential therapeutic applications of this compound class have not been extensively explored.
Furthermore, early-stage evaluation of a compound's potential as a drug candidate heavily relies on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These predictive models help to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development. However, no specific in silico ADMET data for this compound derivatives has been reported in the accessible scientific literature.
While general information regarding the physical and chemical properties of this compound is available through chemical supplier databases, in-depth research into its biological activities and potential as a lead compound is absent. The scientific community has yet to publish detailed investigations into the specific areas of SAR, molecular modeling, and ADMET predictions for this compound and its direct derivatives.
Biological Activity and Molecular Mechanism Elucidation of 2 3 Phenylphenyl Ethan 1 Amine and Its Analogs
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of 2-(3-Phenylphenyl)ethan-1-amine analogs reveals their interactions with specific receptors and enzymes, providing a foundation for understanding their potential therapeutic applications.
Receptor Binding Studies
Serotonin (B10506) 5-HT2A/C Receptors:
The serotonin (5-HT) receptor family, a group of G protein-coupled receptors (GPCRs), are pivotal in regulating mood, cognition, and appetite. nih.gov Due to structural similarities in their binding sites, developing drugs that selectively target specific 5-HT receptor subtypes is a significant challenge. nih.gov Analogs of 2-phenethylamine have been investigated for their binding affinity to various serotonin receptors. For instance, the phenylethylamine analog 15 demonstrated a binding affinity (Kᵢ) of 52 nM for the human 5-HT₆ receptor. nih.gov Another analog, 16 , which lacks the benzenoid ring and methoxy (B1213986) substituent of the potent 5-HT₆ antagonist MS-245, showed only a four-fold lower affinity (Kᵢ = 15 nM) than a related compound, highlighting that the methoxy group is not essential for high-affinity binding. nih.gov These findings suggest that the aromatic and hydrophobic interactions are key determinants of binding at these receptors.
Sigma Receptors:
Sigma receptors, which are structurally distinct from other neurotransmitter receptors, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govnih.gov The minimal pharmacophore for high-affinity sigma-1 receptor binding is often a phenylalkylamine structure. nih.gov Studies have shown that N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines exhibit significantly higher affinity for the sigma-1 receptor compared to their parent amines. nih.gov The presence of an aromatic feature, such as a phenyl group, linked to an ionizable nitrogen by a propyl chain is a common structural motif in high-affinity sigma-1 receptor ligands. nih.gov
| Compound/Analog | Receptor Subtype | Binding Affinity (Kᵢ) |
| Phenylethylamine 15 | Human 5-HT₆ | 52 nM nih.gov |
| Analog 16 | Human 5-HT₆ | 15 nM nih.gov |
| N-3-phenylpropyl derivatives | Sigma-1 | High affinity nih.gov |
| N-3-(4-nitrophenyl)propyl derivatives | Sigma-1 | High affinity nih.gov |
Enzyme Inhibition Assays
PTPN1:
Protein tyrosine phosphatase 1B (PTP1B), also known as PTPN1, is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Pyridazine derivatives have been identified as potential PTP1B inhibitors. mdpi.com Recent studies have also focused on the dual inhibition of PTPN1 and the highly homologous PTPN2 as a therapeutic strategy in immunology. nih.govbiorxiv.org A novel PTPN1/2 inhibitor, K884, has been shown to enhance the myogenic differentiation of Duchenne muscular dystrophy (DMD) patient-derived muscle stem cells by increasing STAT3 phosphorylation. nih.gov Another dual-specific PTPN1/PTPN2 inhibitor, L598, has demonstrated the ability to enhance the cytotoxic capacity of CD8+ T cells, suggesting its potential in cancer immunotherapy. biorxiv.org
| Inhibitor | Target Enzyme(s) | Observed Effect |
| Pyridazine derivatives | PTP1B | Inhibition mdpi.com |
| K884 | PTPN1/PTPN2 | Enhanced myogenic differentiation in DMD models nih.gov |
| L598 | PTPN1/PTPN2 | Enhanced CD8+ T cell cytotoxicity biorxiv.org |
Investigations into Cellular Pathway Modulation
Insulin Signaling:
The insulin receptor (IR), a receptor tyrosine kinase, plays a central role in metabolic control. nih.gov Dysfunctional IR signaling leads to metabolic disorders like diabetes. nih.gov Heterocyclic amines (HCAs), which can be found in cooked meats, have been shown to impair insulin signaling. nih.gov Treatment of human hepatocytes with certain HCAs resulted in a significant reduction in insulin-induced AKT phosphorylation and increased expression of gluconeogenic genes, suggesting that these compounds can induce hepatic insulin resistance. nih.gov Conversely, some peptide mimetics have been developed to activate the insulin receptor, offering alternative therapeutic strategies. nih.gov
Cell Proliferation:
The modulation of cell proliferation is a key aspect of many therapeutic strategies, particularly in cancer. Sigma-2 receptor agonists have been shown to induce cell death in pancreatic cancer cells through mechanisms involving mitochondrial superoxide (B77818) production and caspase activation. nih.gov The combined inhibition of PTPN1 and PTPN2 has been found to synergistically enhance the effector functions of CD8+ T cells, which are crucial for killing cancer cells. biorxiv.org This is achieved, in part, by upregulating transcription factors that drive the differentiation of CD8+ T cells into cytotoxic effector cells. biorxiv.org
Immune Responses:
The adrenergic system plays a significant role in regulating innate immunity. nih.gov Adrenergic agonists can modulate the function of various immune cells, including dendritic cells, mast cells, and neutrophils. nih.gov For example, noradrenaline can enhance the production of IL-33 by dendritic cells, promoting a Th2-type immune response. nih.gov The inhibition of PTPN1 and PTPN2 has emerged as a promising strategy to enhance anti-tumor immunity. biorxiv.org Dual inhibition of these phosphatases in human T cells leads to increased production of pro-inflammatory cytokines like IFN-γ and TNF-α, and promotes the differentiation of T cells into memory phenotypes. biorxiv.org Furthermore, dietary compounds like genistein (B1671435) have been shown to modulate the immune system in a gender-specific manner, potentially by acting as an estrogen agonist or antagonist and affecting thymic regulation. nih.gov
In Vivo Investigations in Animal Models (Preclinical Relevance)
In vivo studies in animal models are crucial for establishing the preclinical relevance of new chemical entities and understanding their physiological effects.
Assessment of Biological Responses in Relevant Animal Disease Models
The in vivo efficacy of compounds targeting PTPN1 and PTPN2 has been investigated in mouse models of Duchenne muscular dystrophy and cancer. In a mouse model of DMD, treatment with the PTPN1/2 inhibitor K884 increased the number of asymmetric cell divisions in muscle stem cells, which correlated with enhanced myogenic differentiation. nih.gov This pro-myogenic effect was specific to the dystrophic muscle stem cells. nih.gov In the context of cancer immunotherapy, the genetic deletion of both PTPN1 and PTPN2 in CD8+ T cells in mice resulted in a significant enhancement of their anti-tumor activity. biorxiv.org This suggests that pharmacological inhibition of both phosphatases could be a viable strategy to boost the immune response against tumors. biorxiv.org
Pharmacodynamic Evaluation in Animal Systems
Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. In vivo studies with the PTPN1/2 inhibitor L598 demonstrated that pharmacological inhibition of these phosphatases in mouse CD8+ T cells led to enhanced cytotoxicity against tumor cells and increased secretion of IFN-γ. biorxiv.orgbiorxiv.org The effects of the inhibitor were comparable to the genetic deletion of PTPN1 in a PTPN2-deficient background, confirming that the inhibitor effectively targets these phosphatases in a cellular context. biorxiv.org Furthermore, studies on the dietary compound genistein in mice revealed dose-specific and gender-specific effects on the immune system, including alterations in the populations of T cells and NK cells in the spleen and thymus. nih.gov These findings highlight the complex in vivo immunomodulatory effects of certain compounds.
Identification and Characterization of Molecular Targets
The identification of specific molecular targets is a critical step in understanding the pharmacological profile of a compound. For analogs of this compound, two prominent targets have emerged from recent research: the dopamine (B1211576) transporter (DAT) and the programmed death-ligand 1 (PD-L1).
Target Engagement Studies
Target engagement studies are essential to confirm that a compound interacts with its intended molecular target in a cellular environment. Research on analogs of this compound has employed various biophysical and biochemical techniques to demonstrate target engagement.
Dopamine Transporter (DAT) Inhibitors:
A series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines have been identified as novel and high-affinity atypical dopamine transporter (DAT) inhibitors. nih.govacs.org These compounds are of interest for their potential in treating psychostimulant use disorders without exhibiting psychostimulant-like behaviors themselves. nih.gov The binding affinities of these analogs for DAT and the serotonin transporter (SERT) were determined through radioligand binding assays, providing quantitative evidence of target engagement. nih.govacs.org
The structure-activity relationship (SAR) studies revealed that modifications to the biphenyl (B1667301) moiety and the alicyclic amine have a significant impact on binding affinity and selectivity. For instance, the replacement of a (bis(4-fluorophenyl)methyl) substituent with a 4′-chloro-2-methyl-1,1′-biphenyl group resulted in compounds with comparable or slightly reduced DAT affinity. acs.org Notably, several biphenyl analogs that were also sulfoxides and bore terminal phenyl rings exhibited very high DAT affinities in the low nanomolar range. acs.org The atypical binding profile of these compounds is thought to contribute to their unique pharmacological effects, potentially by stabilizing an inward-facing conformation of the transporter. nih.gov
| Compound | DAT Ki (nM) | SERT Ki (nM) |
| 10a | 418 | >10000 |
| 9c | 95.5 | >10000 |
| 10c | 268 | >10000 |
| 22 | - | - |
| 27 | - | - |
| 10i | - | - |
| 10k | - | - |
Data sourced from a study on atypical dopamine transporter inhibitors. acs.org Note: Specific Ki values for compounds 22, 27, 10i, and 10k were not explicitly provided in the referenced text, but they were noted for their high hERG/DAT affinity ratios.
PD-1/PD-L1 Interaction Inhibitors:
In the realm of cancer immunotherapy, novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives have been designed as potent inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. nih.gov This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.
Homogeneous time-resolved fluorescence (HTRF) assays were used to assess the ability of these compounds to block the PD-1/PD-L1 interaction. One of the lead compounds, HD10, demonstrated a significant ability to inhibit this interaction with an IC50 value of 3.1 nM. nih.gov Further confirmation of target engagement was obtained through microscale thermophoresis (MST) analysis, which demonstrated a strong interaction between compound HD10 and the PD-L1 protein. nih.gov
| Compound | PD-1/PD-L1 Inhibition IC50 (nM) |
| HD10 | 3.1 |
| Other Analogs | <10 |
Data sourced from a study on PD-1/PD-L1 inhibitors. nih.gov
Structural Analysis of Ligand-Target Complexes
Structural analysis provides a detailed, atomic-level view of how a ligand binds to its target protein, offering crucial insights for further drug design and optimization.
PD-L1 in Complex with a Biphenyl-3-ylmethoxy Benzylamine Analog:
A significant breakthrough in understanding the mechanism of these inhibitors was the determination of the co-crystal structure of compound HD10 in complex with the PD-L1 protein at a resolution of 2.7 Å. nih.gov This structural data revealed that the compound binds to a pocket on the surface of the PD-L1 dimer. The analysis of the binding mode provides a solid theoretical basis for the observed high affinity and inhibitory activity. nih.gov The ability to visualize the interactions between the ligand and the amino acid residues of the target protein is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. The binding of such biphenyl derivatives has been shown to induce dimerization of PD-L1, which is a key aspect of their mechanism of action. nih.gov
While a specific PDB ID for the HD10-PD-L1 complex was not provided in the search results, the publication of this co-crystal structure represents a major advancement in the field. Generally, the interaction of biphenyl-based inhibitors with PD-L1 involves the biphenyl core making contact with key tyrosine residues (such as Tyr56) in the binding pocket. researchgate.net
The structural and functional data from these analogs of this compound provide a strong foundation for inferring its potential biological activities and molecular targets. The consistent activity of the biphenyl-ethylamine scaffold across different therapeutic areas highlights its promise as a privileged structure in drug discovery. Future research should focus on the direct evaluation of this compound to confirm these predicted activities and to fully elucidate its pharmacological profile.
Metabolic Biotransformation Pathways of 2 3 Phenylphenyl Ethan 1 Amine in Preclinical Models
In Vitro Metabolic Stability and Metabolite Identification in Animal Tissues (e.g., Liver Microsomes, Hepatocytes)
No data is available on the rate of metabolism or the identity of metabolites of 2-(3-Phenylphenyl)ethan-1-amine when incubated with liver microsomes or hepatocytes from any preclinical species.
In Vivo Metabolic Profiling and Excretion Studies in Animal Models
There are no published studies detailing the metabolic profile or the routes and rates of excretion of this compound in any animal models.
Role of Major Drug-Metabolizing Enzymes and Conjugation Reactions (e.g., Glucuronidation, Taurine (B1682933) Conjugation)
Specific enzymes responsible for the metabolism of this compound have not been identified. Information regarding the involvement of conjugation reactions such as glucuronidation or taurine conjugation in its metabolism is also unavailable.
Comparative Metabolic Studies Across Preclinical Animal Species
Without data from individual species, a comparative analysis of the metabolism of this compound across different preclinical animal species cannot be performed.
Lead Optimization Strategies for 2 3 Phenylphenyl Ethan 1 Amine Scaffolds in Drug Discovery
The journey of a promising hit compound to a clinical candidate is a meticulous process of molecular refinement known as lead optimization. For scaffolds based on 2-(3-Phenylphenyl)ethan-1-amine, this iterative process is crucial for enhancing desired therapeutic properties while minimizing undesirable characteristics. The biphenyl-ethylamine core presents a versatile template for modification, allowing medicinal chemists to systematically tune its biological activity and pharmacokinetic profile.
Advanced Analytical Methodologies for Research and Development of 2 3 Phenylphenyl Ethan 1 Amine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 2-(3-Phenylphenyl)ethan-1-amine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethylamine (B1201723) side chain. The protons on the biphenyl (B1667301) system would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene (B1212753) groups of the ethylamine chain would present as two distinct multiplets, with the one closer to the aromatic ring appearing at a lower field than the one adjacent to the amine group. The protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the biphenyl system and the ethylamine side chain. The quaternary carbons of the biphenyl linkage would have characteristic chemical shifts. The aromatic carbons would resonate in the typical downfield region (around δ 120-145 ppm), while the aliphatic carbons of the ethylamine chain would appear at higher fields.
For comparison, the ¹H NMR spectrum of a related compound, N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine, shows aromatic protons in the range of δ 6.84-7.28 ppm and the methylene protons at δ 4.69 ppm. rsc.org The expected ¹H NMR data for this compound would likely show a similar pattern, with adjustments for the specific substitution pattern of the biphenyl ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 (multiplet) | 120 - 145 |
| -CH₂-Ar | ~2.8 - 3.2 (triplet) | ~40 - 45 |
| -CH₂-NH₂ | ~2.6 - 3.0 (triplet) | ~45 - 50 |
| -NH₂ | Variable (broad singlet) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound (C₁₄H₁₅N), the predicted monoisotopic mass is 197.12045 Da. uni.lu HRMS analysis would aim to measure the mass of the molecular ion with high precision to confirm this elemental composition.
The fragmentation pattern in the mass spectrum provides valuable structural information. For phenethylamine (B48288) derivatives, a characteristic fragmentation is the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable benzyl (B1604629) cation or a related fragment. mdpi.com In the case of this compound, a significant peak would be expected at m/z corresponding to the [C₁₃H₁₁]⁺ fragment resulting from the loss of the CH₂NH₂ group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 198.12773 | Protonated molecular ion |
| [M+Na]⁺ | 220.10967 | Sodium adduct |
| [M]⁺ | 197.12045 | Molecular ion |
| [M-CH₂NH₂]⁺ | 167.0855 | Fragment from C-C bond cleavage |
Source: Predicted data from PubChemLite. uni.lu
Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). rasayanjournal.co.in
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl chromophore in this compound is expected to give rise to strong UV absorption bands. The exact position and intensity of these bands would be influenced by the substitution pattern and the solvent used.
Chromatographic Separations for Compound Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for its purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be suitable for its analysis, typically employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.gov
Detection can be achieved using a UV detector, set at a wavelength where the biphenyl chromophore exhibits maximum absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is used for quantification.
Table 3: General HPLC Method Parameters for the Analysis of Amines
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity, derivatization can be employed to improve their chromatographic behavior. oup.com Common derivatizing agents for amines include acylating agents. oup.com
For the analysis of this compound by GC-MS, a non-polar or medium-polarity capillary column would be used. The sample, either in its native form or as a derivative, is injected into the heated inlet, vaporized, and separated on the column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification. mdpi.comnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable tool for determining the precise atomic and molecular structure of a compound in its solid state. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, which are critical for understanding the molecule's intrinsic properties and its potential interactions with biological macromolecules.
Currently, there is no publicly available X-ray crystallographic data specifically for this compound in the peer-reviewed scientific literature. The determination of its crystal structure would require the growth of a suitable single crystal, which can then be analyzed using an X-ray diffractometer.
Should such data become available, a standard analysis would yield a crystallographic information file (CIF), containing the complete structural details. The key parameters that would be determined are presented in the hypothetical table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.18 |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallography experiment.
Biophysical Techniques for Ligand-Target Interaction Characterization
To understand the pharmacological profile of this compound, it is essential to characterize its interaction with its biological target(s). Biophysical techniques such as radioligand displacement assays and functional fluorescence assays are powerful methods for quantifying these interactions.
Radioligand Displacement Assays
Radioligand displacement assays are a gold standard for determining the binding affinity of a test compound for a specific receptor. This competitive binding assay measures the ability of the unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The binding affinity (Ki) can then be calculated from the IC₅₀ value.
As of the current literature survey, no specific radioligand displacement assay data for this compound has been published. Research in this area would involve selecting an appropriate radioligand and a cell line or tissue preparation expressing the target receptor.
Table 2: Hypothetical Radioligand Displacement Assay Data for this compound
| Target Receptor | Radioligand Used | Cell Line/Tissue | IC₅₀ (nM) | Ki (nM) |
| Target X | [³H]-Ligand Y | HEK293-Target X | 150 | 75 |
| Target Z | [¹²⁵I]-Ligand A | Rat Brain Homogenate | >10,000 | >5,000 |
Note: This table presents hypothetical data to illustrate the type of information generated from such experiments.
Functional Fluorescence Assays
Functional fluorescence assays provide information not only on binding but also on the functional consequence of that binding (e.g., agonism, antagonism, or allosteric modulation). These assays often utilize fluorescent probes or genetically encoded fluorescent reporters to monitor changes in intracellular signaling pathways upon ligand binding. For instance, a fluorescence-based assay could measure changes in intracellular calcium levels or cyclic AMP (cAMP) production.
There is currently no published data from functional fluorescence assays for this compound. The development of such an assay would be contingent on identifying the biological target and the signaling pathway it modulates.
Table 3: Hypothetical Functional Fluorescence Assay Data for this compound
| Assay Type | Cellular System | Functional Readout | EC₅₀/IC₅₀ (nM) | Mode of Action |
| Calcium Mobilization | CHO-K1-Target X | Fluo-4 Fluorescence | 250 (IC₅₀) | Antagonist |
| cAMP Production | HEK293-Target X | FRET-based cAMP sensor | 230 (IC₅₀) | Inverse Agonist |
Note: The data in this table is hypothetical and for illustrative purposes only.
Q & A
Q. Q1. What are the standard synthetic routes for 2-(3-Phenylphenyl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Key Routes : The compound can be synthesized via nitration of biphenyl derivatives followed by catalytic hydrogenation or reductive amination. For example, substituted phenyl ethylamines are often prepared using transaminases under optimized enzyme loading and reaction pH (e.g., 5.5–7.0) to achieve >80% yield .
- Optimization Parameters : Temperature (40–60°C), solvent polarity (e.g., THF vs. ethanol), and stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4) significantly impact yield. Kinetic studies using HPLC can identify rate-limiting steps .
Structural and Spectroscopic Analysis
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can resolve aromatic proton environments (e.g., meta-substituted phenyl groups) and amine proton shifts (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N) and fragments indicative of biphenyl cleavage .
- X-ray Crystallography : Used for resolving stereochemistry in crystalline derivatives (e.g., hydrochloride salts) .
Advanced Synthesis Challenges
Q. Q3. How can researchers address scalability challenges in synthesizing this compound for in vivo studies?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-reduction) and improve safety in large-scale amination .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse across multiple batches, reducing costs .
- Purity Control : Recrystallization in ethanol/water mixtures (7:3 v/v) achieves >99% purity, critical for pharmacological assays .
Biological Activity Profiling
Q. Q4. What experimental strategies are recommended for evaluating the serotonin receptor binding affinity of this compound?
Methodological Answer:
- In Vitro Assays : Radioligand competition binding (e.g., [³H]-LSD displacement at 5-HT₂A receptors) with HEK293 cells expressing human receptors. IC₅₀ values should be compared to reference agonists (e.g., DOI, 2C-B) .
- Bias Signaling Analysis : Use BRET or ERK phosphorylation assays to quantify β-arrestin vs. G-protein pathway activation, resolving functional selectivity .
Data Contradiction Resolution
Q. Q5. How should researchers resolve discrepancies in reported pharmacological data for this compound derivatives?
Methodological Answer:
- Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., halogenation at the phenyl ring) and correlate changes with binding affinity (e.g., logP vs. EC₅₀) .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. functional cAMP) to identify assay-specific artifacts .
Computational Modeling
Q. Q6. What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model ligand-receptor poses in 5-HT₂A homology models. Prioritize poses with hydrogen bonds to Ser159/Ser239 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the amine group in the receptor’s hydrophobic pocket .
Isomer Separation and Analysis
Q. Q7. What chromatographic methods effectively separate stereoisomers of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) mobile phase; resolution >1.5 achieved for R/S enantiomers .
- Derivatization : Convert amines to diastereomeric carbamates via reaction with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride for GC-MS analysis .
Stability and Degradation Studies
Q. Q8. How should researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
